N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea
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Overview
Description
N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a thiourea group bonded to two aromatic rings, one substituted with methyl groups and the other with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 4-fluoroaniline in the presence of a thiocyanate source, such as ammonium thiocyanate. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
2,4-dimethylaniline+4-fluoroaniline+thiocyanate source→N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Potential use as an inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The thiourea group can form hydrogen bonds with active site residues, while the aromatic rings may engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-fluorophenylthiourea
- N-(2,4-dimethylphenyl)-N’-phenylthiourea
- N-(2,4-dimethylphenyl)-N’-(4-chlorophenyl)thiourea
Uniqueness
N-(2,4-dimethylphenyl)-N’-(4-fluorophenyl)thiourea is unique due to the presence of both methyl and fluorine substituents on the aromatic rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-10-3-8-14(11(2)9-10)18-15(19)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIDNZDQIFQMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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